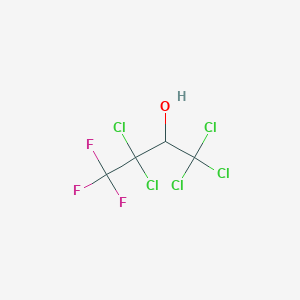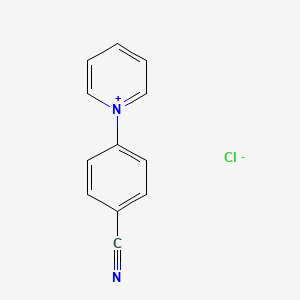
1-(4-Cyanophenyl)pyridin-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Cyanophenyl)pyridin-1-ium chloride is a chemical compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The structure of this compound consists of a pyridinium ion substituted with a cyanophenyl group at the 4-position and a chloride ion as the counterion.
準備方法
Synthetic Routes and Reaction Conditions
1-(4-Cyanophenyl)pyridin-1-ium chloride can be synthesized through various synthetic routes. One common method involves the reaction of 4-cyanobenzyl chloride with pyridine in the presence of a base, such as sodium hydroxide, to form the desired pyridinium salt. The reaction is typically carried out in an organic solvent, such as acetonitrile, at elevated temperatures to facilitate the formation of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure efficient production.
化学反応の分析
Types of Reactions
1-(4-Cyanophenyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium ion to the corresponding pyridine derivative.
Substitution: The cyanophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Pyridine derivatives.
Substitution: Substituted cyanophenyl derivatives.
科学的研究の応用
1-(4-Cyanophenyl)pyridin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of materials with specific electronic and optical properties.
作用機序
The mechanism of action of 1-(4-Cyanophenyl)pyridin-1-ium chloride involves its interaction with molecular targets, such as enzymes or receptors. The pyridinium ion can engage in electrostatic interactions with negatively charged sites on proteins, while the cyanophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
1-(4-Cyanophenyl)pyridin-1-ium chloride can be compared with other pyridinium salts, such as:
1-(4-Nitrophenyl)pyridin-1-ium chloride: Similar structure but with a nitro group instead of a cyano group.
1-(4-Methylphenyl)pyridin-1-ium chloride: Contains a methyl group instead of a cyano group.
The uniqueness of this compound lies in the presence of the cyano group, which imparts distinct electronic and steric properties, influencing its reactivity and interactions with other molecules.
特性
CAS番号 |
100922-79-0 |
|---|---|
分子式 |
C12H9ClN2 |
分子量 |
216.66 g/mol |
IUPAC名 |
4-pyridin-1-ium-1-ylbenzonitrile;chloride |
InChI |
InChI=1S/C12H9N2.ClH/c13-10-11-4-6-12(7-5-11)14-8-2-1-3-9-14;/h1-9H;1H/q+1;/p-1 |
InChIキー |
SNZNMJBSLZNQJH-UHFFFAOYSA-M |
正規SMILES |
C1=CC=[N+](C=C1)C2=CC=C(C=C2)C#N.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


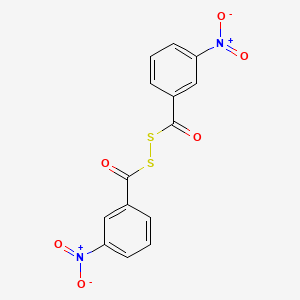
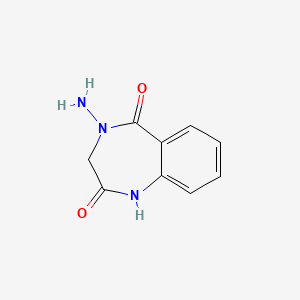
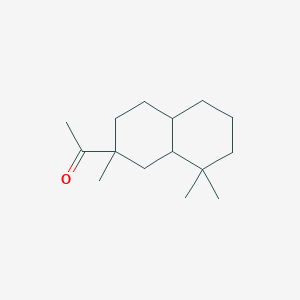
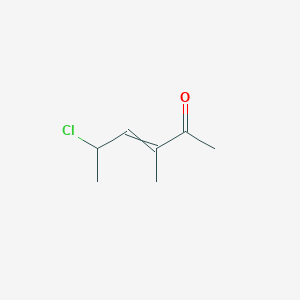
![{[(16,16,17,17,18,18,18-Heptafluorooctadecyl)oxy]methyl}benzene](/img/structure/B14342766.png)
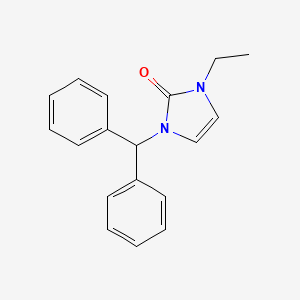
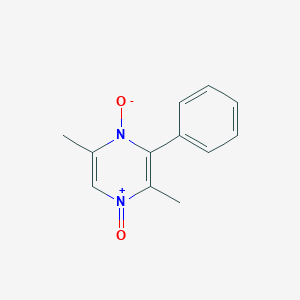
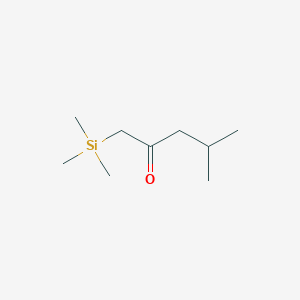

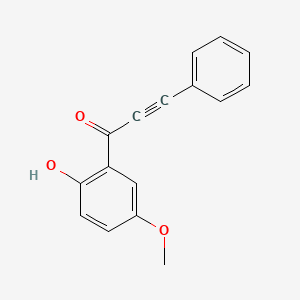
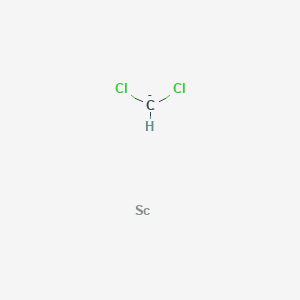
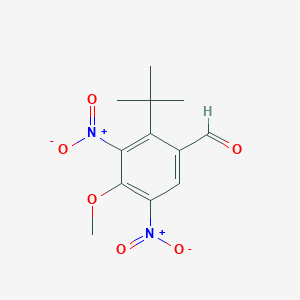
![Benzene, 1,2-bis[(phenylthio)methyl]-](/img/structure/B14342817.png)
